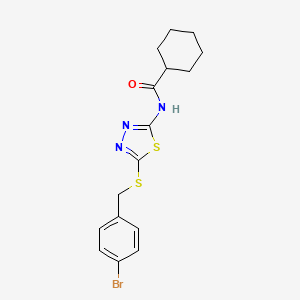
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a derivative that falls within the class of thiadiazole compounds. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial properties as indicated by the derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophine, which have shown activity on allosteric receptors as antimicrobial agents .
Synthesis Analysis
The synthesis of related thiadiazole derivatives involves the preparation of thioamides, thioureas, and dithiocarbamates, which can undergo stereospecific cyclisation with halogens to yield various heterocyclic compounds . The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide would likely involve a similar approach, where a precursor thioamide is cyclized with a bromine-dioxane complex to introduce the bromine atom and form the thiadiazole core.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is crucial for their biological activity. The presence of the 2-amino and 3-keto groups in the thiophene ring is essential for allosteric activity at the adenosine A1 receptor (A1AR). Substituents at various positions on the thiophene core can significantly affect the activity, with bulky or hydrophobic substituents enhancing the activity . The stereochemistry of the cyclisation products, as in the case of N-(2-cyclohexenyl)-substituted thioamides, is determined using NMR spectroscopy .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The thioamide group can be involved in cyclisation reactions to form heterocyclic structures, as seen in the synthesis of 2-substituted derivatives of hexahydrobenzothiazole . The bromine atom in N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide suggests potential for further substitution reactions, where the bromine could be replaced by other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of a thiadiazole ring imparts certain electronic characteristics, which can affect the compound's solubility, stability, and reactivity. The synthesized compounds' structures are confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . The biological evaluation of these compounds, including their anticancer activity, is assessed using in vitro assays against various human cancer cell lines .
Scientific Research Applications
Photodynamic Therapy Application
- N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, as part of zinc phthalocyanine derivatives, shows promising application in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a potential Type II photosensitizer for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
- Compounds derived from 1,3,4-thiadiazole, a core part of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, exhibit significant antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines, highlighting their potential in both antimicrobial and anticancer therapies (Gür et al., 2020).
Insecticidal Activities
- The compound, when integrated into novel thiourea compounds, demonstrates insecticidal activities, particularly against Armyworm, indicating its utility in pest control applications (Jia, 2015).
Anti-bacterial Evaluation
- New derivatives of 1,3,4-thiadiazole, including N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, demonstrate excellent antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, providing a basis for developing new antibacterial agents (Wan et al., 2018).
Antioxidant and α-Glucosidase Inhibitory Activities
- The compound, as part of benzimidazole derivatives containing 1,3,4-thiadiazole, shows potential in α-glucosidase inhibition and has notable antioxidant activities, making it relevant in diabetes management and oxidative stress reduction (Menteşe, Ülker, & Kahveci, 2015).
Acetylcholinesterase-Inhibition Activities
- Derivatives of 1,3,4-thiadiazol-2-amine, including those with a bromobenzyl component, demonstrate acetylcholinesterase-inhibition activities, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Zhu et al., 2016).
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS2/c17-13-8-6-11(7-9-13)10-22-16-20-19-15(23-16)18-14(21)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDKNVBZFFVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

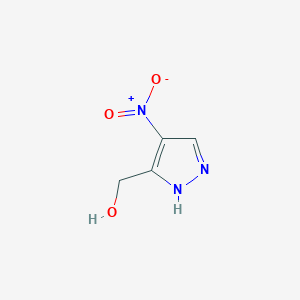
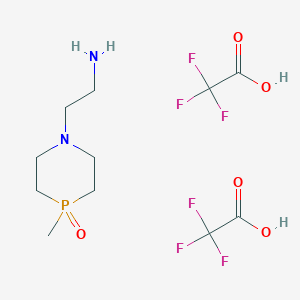
![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)
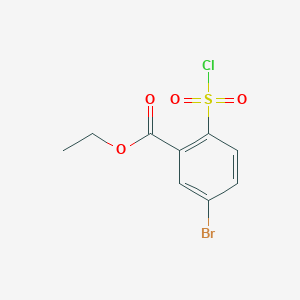
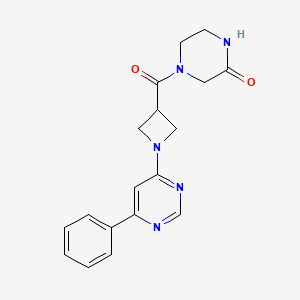
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)
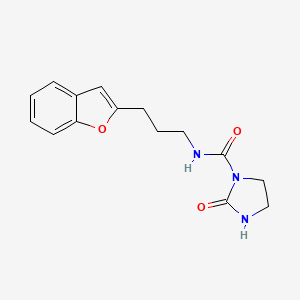
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

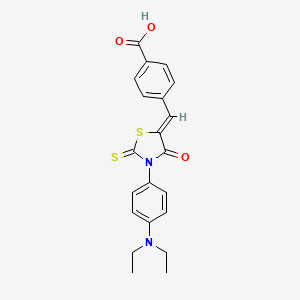
![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)